DM-gastrin DM-gastrin
Brand Name: Vulcanchem
CAS No.: 147666-79-3
VCID: VC0114262
InChI: InChI=1S/C131H186N20O36S/c1-7-10-13-15-17-19-21-23-25-27-32-47-115(169)186-77-86(187-116(170)48-33-28-26-24-22-20-18-16-14-11-8-2)78-188-104-72-107(155)151(131(104)185)65-63-105(153)135-76-108(156)150-64-38-46-103(150)130(184)149-101(70-84-74-134-90-45-37-35-42-88(84)90)128(182)147-98(66-79(4)5)126(180)144-96(57-62-113(165)166)125(179)143-95(56-61-112(163)164)124(178)142-94(55-60-111(161)162)123(177)141-93(54-59-110(159)160)122(176)140-92(53-58-109(157)158)120(174)137-80(6)118(172)146-99(68-82-49-51-85(152)52-50-82)119(173)136-75-106(154)138-100(69-83-73-133-89-44-36-34-41-87(83)89)127(181)139-91(43-12-9-3)121(175)148-102(71-114(167)168)129(183)145-97(117(132)171)67-81-39-30-29-31-40-81/h29-31,34-37,39-42,44-45,49-52,73-74,79-80,86,91-104,133-134,152H,7-28,32-33,38,43,46-48,53-72,75-78H2,1-6H3,(H2,132,171)(H,135,153)(H,136,173)(H,137,174)(H,138,154)(H,139,181)(H,140,176)(H,141,177)(H,142,178)(H,143,179)(H,144,180)(H,145,183)(H,146,172)(H,147,182)(H,148,175)(H,149,184)(H,157,158)(H,159,160)(H,161,162)(H,163,164)(H,165,166)(H,167,168)/t80-,86?,91-,92-,93-,94-,95-,96-,97?,98-,99-,100-,101-,102-,103-,104?/m0/s1
SMILES: CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)N)OC(=O)CCCCCCCCCCCCC
Molecular Formula: C131H186N20O36S
Molecular Weight: 2649.1 g/mol

DM-gastrin

CAS No.: 147666-79-3

Main Products

VCID: VC0114262

Molecular Formula: C131H186N20O36S

Molecular Weight: 2649.1 g/mol

DM-gastrin - 147666-79-3

CAS No. 147666-79-3
Product Name DM-gastrin
Molecular Formula C131H186N20O36S
Molecular Weight 2649.1 g/mol
IUPAC Name (4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[3-[3-[2,3-di(tetradecanoyloxy)propylsulfanyl]-2,5-dioxopyrrolidin-1-yl]propanoylamino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C131H186N20O36S/c1-7-10-13-15-17-19-21-23-25-27-32-47-115(169)186-77-86(187-116(170)48-33-28-26-24-22-20-18-16-14-11-8-2)78-188-104-72-107(155)151(131(104)185)65-63-105(153)135-76-108(156)150-64-38-46-103(150)130(184)149-101(70-84-74-134-90-45-37-35-42-88(84)90)128(182)147-98(66-79(4)5)126(180)144-96(57-62-113(165)166)125(179)143-95(56-61-112(163)164)124(178)142-94(55-60-111(161)162)123(177)141-93(54-59-110(159)160)122(176)140-92(53-58-109(157)158)120(174)137-80(6)118(172)146-99(68-82-49-51-85(152)52-50-82)119(173)136-75-106(154)138-100(69-83-73-133-89-44-36-34-41-87(83)89)127(181)139-91(43-12-9-3)121(175)148-102(71-114(167)168)129(183)145-97(117(132)171)67-81-39-30-29-31-40-81/h29-31,34-37,39-42,44-45,49-52,73-74,79-80,86,91-104,133-134,152H,7-28,32-33,38,43,46-48,53-72,75-78H2,1-6H3,(H2,132,171)(H,135,153)(H,136,173)(H,137,174)(H,138,154)(H,139,181)(H,140,176)(H,141,177)(H,142,178)(H,143,179)(H,144,180)(H,145,183)(H,146,172)(H,147,182)(H,148,175)(H,149,184)(H,157,158)(H,159,160)(H,161,162)(H,163,164)(H,165,166)(H,167,168)/t80-,86?,91-,92-,93-,94-,95-,96-,97?,98-,99-,100-,101-,102-,103-,104?/m0/s1
Standard InChIKey LDHMGKZTHNNIHB-ZPYCMFNYSA-N
Isomeric SMILES CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)NCC(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)N)OC(=O)CCCCCCCCCCCCC
SMILES CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)N)OC(=O)CCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)N)OC(=O)CCCCCCCCCCCCC
Synonyms (2R,S)-1,2-dimyristoyl-3-mercaptoglycerol-Nalpha-maleoyl-beta-alanyl-(Nle(15))-human-gastrin(2-17) adduct
dimyristoylmercaptoglycerol-Nalpha-maleoyl-beta-alanyl-norleucine-15-little-gastrin(2-17) adduct
DM-gastrin
PubChem Compound 16132197
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator